

# Spectroscopic Profile of 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-(difluoromethoxy)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-(difluoromethoxy)pyridine**. Due to the limited availability of experimentally verified spectra in public databases, this document presents a detailed, estimated spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-Bromo-2-(difluoromethoxy)pyridine**, dissolved in a standard deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ).

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	Doublet	1H	H-6
~7.2 - 7.4	Doublet of doublets	1H	H-5
~7.0 - 7.2	Doublet	1H	H-3
~6.5 - 7.0	Triplet	1H	-OCHF <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 165	C-2
~150 - 155	C-6
~125 - 130	C-4
~120 - 125	C-5
~115 - 120 (triplet)	-OCHF <sub>2</sub>
~110 - 115	C-3

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The predicted IR absorption bands for **4-Bromo-2-(difluoromethoxy)pyridine** are presented in Table 3.

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Strong	C=N and C=C stretching (pyridine ring)
1470 - 1450	Medium	C=C stretching (pyridine ring)
1300 - 1250	Strong	C-O-C asymmetric stretch
1150 - 1050	Strong	C-F stretch
850 - 800	Strong	C-H out-of-plane bending
700 - 600	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectral data for **4-Bromo-2-(difluoromethoxy)pyridine**, including the characteristic isotopic pattern of bromine, is shown in Table 4.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
223/225	[M] <sup>+</sup>	Molecular ion peak with characteristic 1:1 ratio for <sup>79</sup> Br and <sup>81</sup> Br isotopes.
195/197	[M-CO] <sup>+</sup>	Loss of carbon monoxide.
174/176	[M-CHF <sub>2</sub> ] <sup>+</sup>	Loss of the difluoromethyl radical.
144	[M-Br] <sup>+</sup>	Loss of the bromine radical.
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>	Pyridine radical cation.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as **4-Bromo-2-(difluoromethoxy)pyridine**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The residual solvent peak is used for chemical shift referencing.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are required due to the low natural abundance of  $^{13}\text{C}$ .

### IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.
- **Data Acquisition:** Record the infrared spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

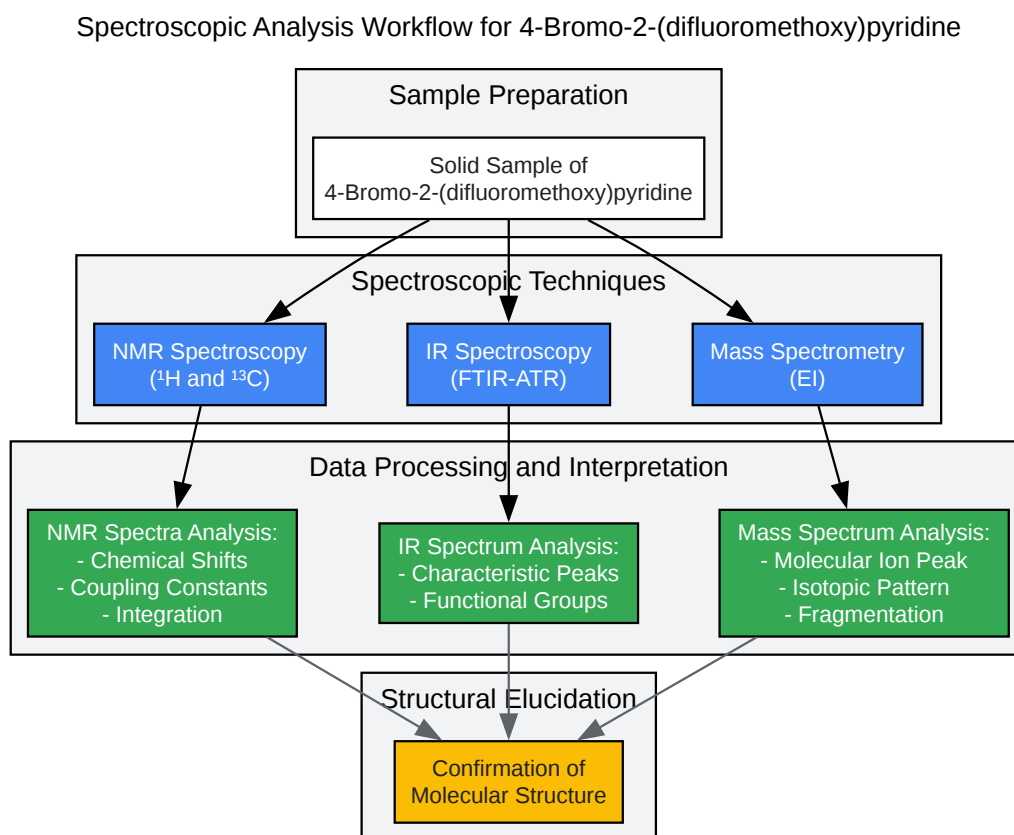
### Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range of  $m/z$  50-300 to detect the molecular ion and expected fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Bromo-2-(difluoromethoxy)pyridine**.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]
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